Butyl cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

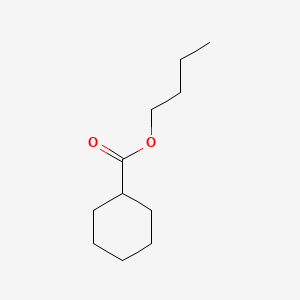

Structure

2D Structure

Properties

CAS No. |

6553-81-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

butyl cyclohexanecarboxylate |

InChI |

InChI=1S/C11H20O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h10H,2-9H2,1H3 |

InChI Key |

IPGMIYAOWRJGBE-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1CCCCC1 |

Canonical SMILES |

CCCCOC(=O)C1CCCCC1 |

Other CAS No. |

6553-81-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Cyclohexanecarboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of Butyl cyclohexanecarboxylate, a versatile organic ester. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, reactivity, synthesis protocols, and safety considerations. By synthesizing technical data with practical insights, this guide aims to be an authoritative resource for laboratory and industrial applications.

Molecular Identity and Structure

This compound is an ester characterized by a cyclohexane ring attached to a carboxyl group, which is in turn esterified with a butyl group. The isomeric form of the butyl group (n-butyl, sec-butyl, or tert-butyl) influences the compound's physical and chemical properties. This guide will focus primarily on n-butyl cyclohexanecarboxylate, while also providing comparative data for its isomers where relevant.

The fundamental structure consists of a C11H20O2 molecular formula, with a molecular weight of approximately 184.27 g/mol .[1][2][3][4]

Chemical Structure

The molecular structure of n-butyl cyclohexanecarboxylate is depicted below.

Figure 1: Chemical structure of n-butyl cyclohexanecarboxylate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in designing experimental procedures.

| Property | Value | Source |

| Molecular Formula | C11H20O2 | [1][2][3][4] |

| Molecular Weight | 184.27 g/mol | [1][2][3][4] |

| CAS Number | 6553-81-7 | [2][3][4] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Colorless oil | [5] |

| Boiling Point | 220.6°C at 760 mmHg (for butan-2-yl isomer); Estimated 238°C (for n-butyl isomer) | [1][2] |

| Density | 0.95 g/cm³ (for butan-2-yl isomer) | [1] |

| Flash Point | 87.2°C (for butan-2-yl isomer); Estimated 101.02 °C (for n-butyl isomer) | [1][2] |

| Solubility | Soluble in ethanol (5509.97 g/L), methanol (5104.54 g/L), and isopropanol (5013.95 g/L).[2] | |

| Vapor Pressure | Estimated 0.0563 hPa @ 20°C; 0.0879 hPa @ 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.4 | [2] |

Note: Some of the experimental data, such as boiling point and density, are reported for the butan-2-yl isomer. These values are expected to be similar but not identical for the n-butyl isomer.

Chemical Reactivity and Synthesis

Chemical Reactivity

This compound, as an ester, undergoes typical reactions of this functional group. The primary reaction of interest is hydrolysis , which can be catalyzed by either acid or base.

-

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed back to cyclohexanecarboxylic acid and butanol. This reaction is reversible.

-

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide, is used to hydrolyze the ester, yielding the salt of the carboxylic acid (sodium cyclohexanecarboxylate) and butanol.

The cyclohexane ring is generally stable but can undergo oxidation under harsh conditions. The ester group's moderate polarity and boiling point make it a suitable aprotic solvent for certain reactions.[1]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of cyclohexanecarboxylic acid with butanol in the presence of an acid catalyst.

Sources

"IUPAC name and synonyms for Butyl cyclohexanecarboxylate"

An In-Depth Technical Guide to Butyl Cyclohexanecarboxylate and its Isomers: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant ester in organic synthesis and industrial applications. We will delve into the critical distinctions between its primary isomers—n-butyl, sec-butyl, and tert-butyl—exploring their unique physicochemical properties, nomenclature, and applications. The document details robust synthetic protocols, including the foundational Fischer-Speier esterification, and examines the mechanistic principles that guide reaction choices. Core applications, from its role as a sterically hindered protecting group in pharmaceutical development to its use in the fragrance industry, are discussed in depth. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Nomenclature and Isomeric Landscape

The term "this compound" refers to a family of isomers, each featuring a cyclohexane ring linked to a carboxylate ester group with a butyl chain. The specific configuration of this butyl group profoundly influences the molecule's steric profile and chemical reactivity, making precise identification crucial.

IUPAC Naming and CAS Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for the straight-chain isomer is This compound .[1][2][3] However, understanding the branched isomers is essential for synthetic applications. Each isomer is uniquely identified by its Chemical Abstracts Service (CAS) number.

Key Isomers: n-Butyl, sec-Butyl, and tert-Butyl Cyclohexanecarboxylate

The primary isomers arise from the attachment point of the four-carbon butyl group to the ester's oxygen atom:

-

n-Butyl cyclohexanecarboxylate: Features a linear butyl chain.

-

sec-Butyl cyclohexanecarboxylate: The ester is formed with butan-2-ol, resulting in a branched, chiral structure.[1]

-

tert-Butyl cyclohexanecarboxylate: Incorporates a highly branched tert-butyl group, which imparts significant steric hindrance and chemical stability.[1][4]

Table 1: Identifiers and Synonyms for this compound Isomers

| Isomer | IUPAC Name | CAS Number | Common Synonyms |

| n-Butyl | This compound | 6553-81-7[2][3][5][6] | Cyclohexanecarboxylic acid, butyl ester; Hexahydrobenzoic acid butyl ester[2][5] |

| sec-Butyl | butan-2-yl cyclohexanecarboxylate | 6553-82-8[1] | Cyclohexanecarboxylic acid, sec-butyl ester; 1-methylpropyl cyclohexanecarboxylate[7] |

| tert-Butyl | tert-butyl cyclohexanecarboxylate | 16537-05-6[8] | Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester; Cyclohexanecarboxylic acid t-butyl ester[8] |

Physicochemical Properties

The isomeric structure directly impacts the physical and chemical properties of the molecule, influencing its boiling point, density, solubility, and utility.

Core Molecular Attributes

All isomers share the same molecular formula and weight but differ in their three-dimensional arrangement, leading to distinct physical characteristics.

Table 2: Comparative Physicochemical Properties of this compound Isomers

| Property | n-Butyl | sec-Butyl | tert-Butyl |

| Molecular Formula | C₁₁H₂₀O₂[1][2][5] | C₁₁H₂₀O₂[1] | C₁₁H₂₀O₂[8] |

| Molecular Weight | ~184.27 g/mol [2][5][6] | ~184.27 g/mol [1] | ~184.27 g/mol [8] |

| Boiling Point | Not specified | 220.6 °C at 760 mmHg[1] | 91 °C at 25 mmHg[9] |

| Density | Not specified | 0.95 g/cm³[1] | Not specified |

| Flash Point | Not specified | 87.2 °C[1] | Not specified |

| Solubility in Water | Low[5] | 18.52 mg/L (estimated)[7] | Not specified |

| Solubility in Ethanol | 5509.97 g/L at 25°C[5] | Soluble | Soluble |

Organoleptic Profile

For applications in fragrances, the odor profile is a key parameter. This compound is noted for its pleasant scent.

-

Odor Profile: Characterized primarily as fruity (69.68%) and green (54.94%), with underlying notes of apple and floral sweetness.[5] This profile makes it a valuable component in fragrance creation.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound isomers is predominantly achieved through esterification, a cornerstone reaction in organic chemistry. The choice of method depends on the desired isomer, particularly its steric hindrance.

Primary Synthetic Pathway: Fischer-Speier Esterification

The most common and industrially scalable method for producing n-butyl and sec-butyl cyclohexanecarboxylate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of cyclohexanecarboxylic acid with the corresponding alcohol (e.g., n-butanol).

Causality of Experimental Choice: The reaction is reversible. To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished by continuously removing the water byproduct via azeotropic distillation, typically using a Dean-Stark apparatus with a solvent like toluene. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Caption: Fischer-Speier esterification workflow.

Detailed Experimental Protocol: Synthesis of n-Butyl Cyclohexanecarboxylate

This protocol describes a self-validating system for laboratory-scale synthesis.

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Equip the flask with a magnetic stirrer.

-

Charging Reactants: To the flask, add cyclohexanecarboxylic acid (1.0 eq), n-butanol (1.5 eq), and an appropriate solvent for azeotropic distillation (e.g., toluene, 2 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid weight).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure n-butyl cyclohexanecarboxylate.

Alternative Routes for Sterically Hindered Isomers

Synthesizing tert-butyl cyclohexanecarboxylate via Fischer esterification is inefficient due to the steric bulk of tert-butanol, which favors elimination over substitution. For such sterically demanding esters, alternative methods are employed. One highly effective method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to activate the carboxylic acid under mild conditions.[4]

Core Applications in Research and Industry

The unique properties of this compound and its isomers make them valuable in diverse fields.

Role as a Protecting Group in Multi-Step Synthesis

The tert-butyl ester is widely used as a protecting group for carboxylic acids in complex organic syntheses.[4]

-

Expertise & Trustworthiness: The steric hindrance of the tert-butyl group provides excellent stability, shielding the carboxylic acid functionality from a wide array of reagents, including nucleophiles and reducing agents.[4] This stability is critical for preventing unwanted side reactions during multi-step synthetic sequences. The protecting group is robust yet can be selectively removed (deprotected) under specific acidic conditions (e.g., using trifluoroacetic acid), which typically do not affect other common protecting groups.[4] This orthogonal deprotection strategy is a cornerstone of modern synthetic chemistry.

Sources

- 1. This compound (6553-81-7) for sale [vulcanchem.com]

- 2. This compound | C11H20O2 | CID 81040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanecarboxylic acid, butyl ester [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. scent.vn [scent.vn]

- 6. chemeo.com [chemeo.com]

- 7. sec-butyl cyclohexane carboxylate, 6553-82-8 [thegoodscentscompany.com]

- 8. Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of tert-Butyl cyclohexanecarboxylate - Chempedia - LookChem [lookchem.com]

A Spectroscopic Guide to Butyl Cyclohexanecarboxylate: Unveiling Molecular Structure through NMR, IR, and MS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Butyl Cyclohexanecarboxylate and its Spectroscopic Characterization

This compound is an ester formed from cyclohexanecarboxylic acid and butanol. Its molecular structure, consisting of a bulky cyclohexyl ring and a flexible butyl chain connected by an ester linkage, gives rise to a distinct set of spectroscopic characteristics. The application of orthogonal analytical techniques like NMR, IR, and MS provides a complete picture of its chemical architecture.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₂₀O₂

-

Molecular Weight: 184.28 g/mol

-

CAS Number: 6553-81-7

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing expert interpretation and practical experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.25 | Triplet of triplets | 1H | CH -C=O |

| ~1.85 - 1.60 | Multiplet | 4H | Cyclohexyl-H (axial/equatorial) |

| ~1.60 - 1.50 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.45 - 1.15 | Multiplet | 6H | Cyclohexyl-H (axial/equatorial) |

| ~1.40 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.92 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Downfield Region (δ > 3.0 ppm): The triplet at approximately 4.05 ppm is characteristic of the methylene protons (-O-CH₂ -) directly attached to the ester oxygen. The deshielding effect of the electronegative oxygen atom shifts this signal downfield. Its triplet multiplicity arises from coupling with the adjacent methylene group in the butyl chain.

-

Aliphatic Region (δ 1.0 - 2.5 ppm): The proton on the carbon bearing the carbonyl group (CH -C=O) is expected around 2.25 ppm. This proton is a triplet of triplets due to coupling with the adjacent protons on the cyclohexane ring. The complex multiplets between 1.15 and 1.85 ppm are characteristic of the ten protons of the cyclohexane ring. The overlapping signals are due to the similar chemical environments of the axial and equatorial protons. The signals for the remaining two methylene groups and the terminal methyl group of the butyl chain appear in their expected regions, with multiplicities dictated by their neighboring protons.

-

Upfield Region (δ < 1.0 ppm): The triplet at approximately 0.92 ppm corresponds to the terminal methyl group (-CH₃ ) of the butyl chain, the most shielded protons in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

¹³C NMR Data: [1]

| Chemical Shift (δ) (ppm) | Assignment |

| ~176.0 | C =O |

| ~64.0 | -O-CH₂ - |

| ~43.5 | CH -C=O |

| ~30.8 | -O-CH₂-CH₂ - |

| ~29.5 | Cyclohexyl-C |

| ~25.8 | Cyclohexyl-C |

| ~25.5 | Cyclohexyl-C |

| ~19.3 | -O-CH₂-CH₂-CH₂ - |

| ~13.7 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at approximately 176.0 ppm is characteristic of the ester carbonyl carbon, which is significantly deshielded.

-

Oxygen-Attached Carbons: The carbon of the butyl chain attached to the oxygen (-O-CH₂ -) appears around 64.0 ppm.

-

Cyclohexyl and Butyl Carbons: The methine carbon of the cyclohexyl ring attached to the carbonyl group (CH -C=O) is found at about 43.5 ppm. The remaining cyclohexyl and butyl carbons resonate in the upfield region, consistent with sp³-hybridized carbons in an aliphatic environment.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., Bruker, Jeol, Varian)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks in both spectra to the corresponding nuclei in the molecule.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930, 2855 | Strong | C-H (sp³) stretching (cyclohexyl and butyl) |

| 1735 | Strong, Sharp | C=O stretching (ester) |

| 1450 | Medium | C-H bending (scissoring) |

| 1170, 1040 | Strong | C-O stretching (ester) |

Interpretation of the IR Spectrum:

-

C-H Stretching: The strong absorptions around 2930 and 2855 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl and butyl groups.

-

Carbonyl Stretching: The most prominent peak in the spectrum is the strong, sharp absorption at 1735 cm⁻¹, which is the hallmark of the C=O stretching vibration of a saturated aliphatic ester.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The strong bands at approximately 1170 and 1040 cm⁻¹ are due to the asymmetric and symmetric C-O stretching vibrations of the ester linkage, respectively. The peak at 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

This compound sample

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum with a clean, empty ATR crystal to subtract atmospheric contributions (CO₂ and H₂O).

-

Sample Application: Place a small drop of liquid this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Mass Spectral Data (Electron Ionization - EI): [2]

| m/z | Relative Intensity | Proposed Fragment |

| 184 | Low | [M]⁺ (Molecular Ion) |

| 129 | High | [M - C₄H₉O]⁺ or [C₇H₁₁O₂]⁺ |

| 111 | Moderate | [C₇H₁₁]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound shows a low-intensity molecular ion peak at m/z 184, which is common for aliphatic esters. The fragmentation pattern is key to confirming the structure.

-

α-Cleavage: The bond between the carbonyl carbon and the cyclohexyl ring can break, leading to the formation of a cyclohexyl radical and a protonated butyl carbonate fragment, or vice versa.

-

McLafferty Rearrangement: A characteristic rearrangement for esters with a butyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈) and the formation of a protonated cyclohexanecarboxylic acid fragment ion at m/z 129. This is often a prominent peak.

-

Other Fragmentations:

-

The peak at m/z 111 corresponds to the loss of the butoxy group (-OC₄H₉).

-

The peak at m/z 83 is likely due to the cyclohexyl cation ([C₆H₁₁]⁺).

-

The peak at m/z 57 is characteristic of the butyl cation ([C₄H₉]⁺).

-

The peak at m/z 55 can be attributed to the loss of a hydrogen molecule from the butyl cation or a butenyl cation.

-

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Helium (carrier gas)

-

This compound sample

-

Solvent (e.g., dichloromethane or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities.

-

Set the injector temperature to ensure complete vaporization of the sample.

-

Set the MS ion source to electron ionization (typically 70 eV).

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the mass spectrometer to be ionized, fragmented, and detected.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the known structure.

-

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the cyclohexyl and butyl moieties. The IR spectrum provides rapid confirmation of the key ester functional group. Finally, the mass spectrum confirms the molecular weight and provides valuable structural information through its fragmentation pattern. This in-depth spectroscopic guide serves as a vital resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important chemical compound.

References

- PubChem. This compound.

- NIST. Cyclohexanecarboxylic acid, butyl ester. National Institute of Standards and Technology. [Link]

- Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- SpectraBase.

Sources

"solubility and stability of Butyl cyclohexanecarboxylate"

An In-Depth Technical Guide to the Solubility and Stability of Butyl Cyclohexanecarboxylate

Introduction: Understanding this compound

This compound (BCHC) is an ester of cyclohexanecarboxylic acid and butanol.[1][2] With the molecular formula C11H20O2, this compound is a colorless liquid characterized by a molecular weight of approximately 184.27 g/mol .[1][3] It exists in various isomeric forms depending on the structure of the butyl group (n-butyl, sec-butyl, iso-butyl, tert-butyl), each conferring subtle differences in physical properties and reactivity.[3] The tert-butyl isomer, for instance, exhibits enhanced steric hindrance, which can increase its stability compared to linear analogs.[3] This guide provides a detailed exploration of the critical physicochemical parameters of this compound: its solubility in various media and its chemical stability under different environmental conditions. Understanding these characteristics is paramount for its application in drug formulation, organic synthesis, and materials science, where it may serve as a solvent, a synthesis intermediate, or a protecting group.[3]

Core Physicochemical Properties

A foundational understanding begins with the key physical and chemical properties of the primary isomer, n-butyl cyclohexanecarboxylate. This data, compiled from authoritative chemical databases, provides the necessary context for the subsequent discussions on solubility and stability.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6553-81-7 | [2] |

| Molecular Formula | C11H20O2 | [1][3] |

| Molecular Weight | 184.27 g/mol | [1][3] |

| Boiling Point | 220.6°C at 760 mmHg (est.) | [4] |

| Flash Point | 87.2°C (est.) | [3] |

| Density | ~0.95 g/cm³ | [3] |

| logP (Octanol/Water) | 2.910 - 3.650 (est.) | [4][5] |

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems. For this compound, its solubility profile is governed by its molecular structure: a nonpolar cyclohexyl ring and butyl chain combined with a moderately polar ester group.

Theoretical Framework: Polarity and Solvation

The principle of "like dissolves like" is the primary predictor of solubility. This compound's structure is predominantly nonpolar (hydrophobic) due to the large hydrocarbon content of the cyclohexane ring and the butyl group.[6] The ester functional group (-COO-) introduces a polar region capable of dipole-dipole interactions. However, the nonpolar character dominates, leading to low solubility in highly polar solvents like water and high solubility in nonpolar organic solvents.[6] The polar hydroxyl group of short-chain alcohols can interact favorably with water, but as the non-polar hydrocarbon chain lengthens, water solubility decreases significantly.

Quantitative Solubility Data

Precise quantitative data is essential for formulation and process development. While extensive experimental data for this compound is not widely published, reliable estimates and data for analogous compounds provide a strong basis for assessment.

| Solvent | Solubility | Rationale / Source |

| Water | 18.52 mg/L @ 25 °C (est. for sec-butyl isomer) | [4] |

| Organic Solvents (e.g., Hexane, Ether, Alcohols) | Soluble / Miscible | The nonpolar nature of the cyclohexane ring and butyl chain leads to favorable interactions with nonpolar and moderately polar organic solvents.[6] |

Factors Influencing Solubility

-

Temperature: For most organic solids and liquids dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome intermolecular forces in the solute and solvent.

-

pH: The solubility of this compound is generally independent of pH in the range of 2-10. However, at extreme pH values (highly acidic or alkaline), the compound will undergo hydrolysis, leading to its degradation and the formation of more soluble products (cyclohexanecarboxylic acid and butanol). This is not a true increase in the solubility of the parent compound but rather a chemical transformation.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining the water solubility of a compound. The causality behind this protocol is to achieve a saturated, equilibrated solution from which a sample can be taken and analyzed, ensuring the measured concentration represents the true solubility limit.

Caption: Workflow for determining water solubility via the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess is crucial to ensure a saturated solution is formed.

-

Equilibration: Place the flask in a temperature-controlled shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the mixture to stand, permitting the excess undissolved ester to separate from the aqueous phase. Centrifugation may be employed to accelerate this separation.

-

Sampling: Carefully withdraw a precise aliquot from the clear, aqueous supernatant. It is critical to avoid disturbing the undissolved layer.

-

Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), against a calibration curve prepared with known standards.

-

Calculation: The determined concentration represents the water solubility of the compound at the specified temperature.

Part 2: Chemical Stability and Degradation

The stability of this compound is a measure of its resistance to chemical change. The primary pathway of degradation for esters is hydrolysis, which can be catalyzed by acid or base.[7] Oxidative and biological degradation pathways are also relevant under specific conditions.

Hydrolysis: The Principal Degradation Pathway

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding cyclohexanecarboxylic acid and butanol.[7] This reaction is typically slow at neutral pH but is significantly accelerated by the presence of acids or bases.[7][8]

Sources

- 1. This compound | C11H20O2 | CID 81040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarboxylic acid, butyl ester [webbook.nist.gov]

- 3. This compound (6553-81-7) for sale [vulcanchem.com]

- 4. sec-butyl cyclohexane carboxylate, 6553-82-8 [thegoodscentscompany.com]

- 5. chemeo.com [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Esterification of Cyclohexanecarboxylic Acid with Butanol

This guide provides a comprehensive technical overview of the esterification of cyclohexanecarboxylic acid with butanol to synthesize butyl cyclohexanecarboxylate.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimization strategies, and detailed experimental protocols.

Introduction: Significance of this compound

This compound is an ester with applications in various chemical industries.[1] Its derivatives are utilized as intermediates in organic synthesis, serving as protecting groups for carboxylic acids due to the stability imparted by the cyclohexane ring.[1][4] The specific isomer, tert-butyl cyclohexanecarboxylate, is particularly noted for its steric hindrance, which makes it an effective shield for carboxylic acid functionalities during complex multi-step syntheses.[1][4]

The Fischer-Speier Esterification: A Mechanistic Deep Dive

The synthesis of this compound from cyclohexanecarboxylic acid and butanol is a classic example of the Fischer-Speier esterification.[4][5][6][7] This acid-catalyzed reaction is a reversible process, establishing an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[5][7][8]

The mechanism proceeds through a series of protonation and deprotonation steps:[5][6][9]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the cyclohexanecarboxylic acid by a strong acid catalyst, such as sulfuric acid.[8][9][10][11] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][10][12]

-

Nucleophilic Attack by Butanol: The alcohol (butanol) acts as a nucleophile, attacking the activated carbonyl carbon.[9][10] This results in the formation of a tetrahedral intermediate.[12]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5][6]

-

Elimination of Water: The protonated hydroxyl group is a good leaving group, and a molecule of water is eliminated.[5][10]

-

Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield this compound and regenerate the acid catalyst.[5][12]

To drive the equilibrium towards the formation of the ester, it is crucial to either use an excess of one of the reactants (typically the alcohol) or to remove the water as it is formed.[7][9][13]

Reaction Mechanism Diagram

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Optimizing Reaction Conditions for Enhanced Yield

Several factors influence the rate and yield of the esterification reaction. A systematic approach to optimizing these parameters is essential for an efficient synthesis.

The Role of Catalysts

While the reaction can proceed without a catalyst, the rate is impractically slow.[14][15] Strong mineral acids like sulfuric acid and hydrochloric acid are commonly used homogeneous catalysts that significantly accelerate the reaction.[14][16] However, their use presents challenges in terms of separation, corrosion, and waste generation.[14][17]

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer a more environmentally friendly alternative.[14][17] They are non-toxic, easily separated from the reaction mixture, and can often be reused.[14][15] Studies have shown that catalysts like Amberlyst 131H+ can exhibit excellent performance in esterification reactions.[14]

Temperature and Reaction Time

Increasing the reaction temperature generally increases the reaction rate.[18] The esterification is typically carried out at the reflux temperature of the alcohol, which for n-butanol is around 117°C.[19] The reaction time required to reach equilibrium can range from several hours to over a day, depending on the specific conditions.[14][20]

Molar Ratio of Reactants

To shift the equilibrium towards the product side, an excess of one of the reactants is commonly employed.[7][12][21] Using butanol as both a reactant and a solvent is a frequent strategy.[12][20] A molar ratio of acid to alcohol of 1:10 has been used to promote the conversion of the carboxylic acid.[14]

Water Removal: The Dean-Stark Advantage

The continuous removal of water as it is formed is a highly effective method for driving the reaction to completion.[7][13][22][23] A Dean-Stark apparatus is the standard piece of laboratory glassware used for this purpose.[22][24][25] It allows for the azeotropic removal of water with a solvent that is immiscible with water, such as toluene.[20][25] As the reaction proceeds, the water-toluene azeotrope distills over and is collected in the graduated arm of the trap. The denser water separates and can be drawn off, while the toluene is returned to the reaction flask.[25] This continuous removal of a product effectively shifts the equilibrium to favor ester formation, leading to higher yields.[22][24]

Quantitative Data Summary

| Parameter | Typical Range/Value | Rationale |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic acid, Amberlyst-15 | Accelerates the reversible reaction.[12][16] |

| Temperature | Reflux (approx. 117°C for n-butanol) | Increases reaction rate.[19] |

| Acid:Alcohol Molar Ratio | 1:3 to 1:10 (or alcohol as solvent) | Shifts equilibrium to favor product formation.[14][17] |

| Water Removal | Continuous (e.g., using a Dean-Stark apparatus) | Drives the reaction to completion by removing a product.[22][23] |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Equipment

-

Cyclohexanecarboxylic acid

-

n-Butanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Toluene (optional, for azeotropic water removal)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, but recommended)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Reaction Setup and Procedure

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

-

Charging the Reaction Flask: In a round-bottom flask, combine cyclohexanecarboxylic acid and an excess of n-butanol.[7] If using a Dean-Stark apparatus, add a suitable volume of toluene.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.[7] The addition is exothermic and should be done with caution.

-

Assembly and Reflux: Assemble the reflux condenser (and Dean-Stark trap if used) and begin heating the mixture to a gentle reflux.[7]

-

Reaction Monitoring: Allow the reaction to proceed at reflux for several hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.[7] If using a Dean-Stark trap, the reaction is typically considered complete when the theoretical amount of water has been collected.[20]

Workup and Purification

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.[7]

-

Solvent Removal (if applicable): If a large excess of butanol or another solvent was used, it can be removed under reduced pressure using a rotary evaporator.[7]

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with deionized water, a saturated sodium bicarbonate solution to neutralize the acid catalyst (be cautious of CO2 evolution), and finally with brine to remove residual water.[7]

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[7]

-

Isolation of Crude Product: Filter or decant the dried organic solution and remove the solvent using a rotary evaporator to obtain the crude this compound.[7]

-

Purification: The crude ester can be purified by distillation under reduced pressure to obtain the final product with high purity.[26]

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[23]

-

Butanol and toluene are flammable liquids; heating should be performed using a heating mantle or oil bath, avoiding open flames.[23]

-

The reaction should be performed in a well-ventilated area.[23]

-

When neutralizing the acid catalyst with sodium bicarbonate, be aware of gas evolution and vent the separatory funnel frequently.[7]

Conclusion

The esterification of cyclohexanecarboxylic acid with butanol is a robust and well-established method for the synthesis of this compound. By understanding the underlying Fischer-Speier mechanism and systematically optimizing key reaction parameters such as catalyst choice, temperature, reactant ratios, and water removal, researchers can achieve high yields of the desired ester. The use of a Dean-Stark apparatus is a particularly effective strategy for driving the equilibrium towards product formation. The detailed protocol provided in this guide, combined with a strong emphasis on safety, offers a solid foundation for the successful synthesis and purification of this valuable chemical intermediate.

References

- Chemistry LibreTexts. (2023, January 22). Esterification.

- Orick Médico Sarl. Dean-Stark Apparatus.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- LookChem. Synthesis of tert-Butyl cyclohexanecarboxylate - Chempedia.

- Wikipedia. Dean–Stark apparatus.

- Scoilnet. Dean Stark Apparatus.

- Chemguide. mechanism for the esterification reaction.

- Wikipedia. Fischer–Speier esterification.

- PrepChem.com. Synthesis of cis-4- n-butylcyclohexanecarboxylic acid.

- University of Washington. Types of Organic Reactions- Esterification Using a Dean-Stark Trap.

- ACS Publications. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society.

- ResearchGate. Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.

- PrepChem.com. Synthesis of trans-4-n-butylcyclohexanecarboxylic acid.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- ScienceDirect. Kinetic study of catalytic esterification of butyric acid and n-butanol over Dowex 50Wx8-400.

- Technoarete. Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts.

- RSC Publishing. (2017, January 17). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity.

- ACS Publications. Esterification of Acetic Acid with Butanol in the Presence of Ion-Exchange Resins as Catalysts. Industrial & Engineering Chemistry Research.

- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- ResearchGate. Kinetics of Esterification of P-tert.butyl cyclohexanol with Acetic acid over Ion Exchange Resin Catalyst.

- Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- Cheméo. Cyclohexanecarboxylic acid, butyl ester.

- NIH. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.

- SciSpace. Reaction Kinetics of Cyclohexanol-Acetic Acid Esterification.

- Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- University of Missouri–St. Louis. Fischer Esterification.

- ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.

- Angolan Industry and Chemical Engineering Journal. (2021, December 12). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.

- Organic Chemistry Portal. Fischer Esterification.

- MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.

- YouTube. (2011, April 11). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol.

- BYJU'S. Fischer esterification reaction.

- RSC Publishing. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. Green Chemistry.

- International Journal of Engineering Research & Technology. Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate.

- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.

- NIH. This compound. PubChem.

- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

- NIH. Tert-butyl cyclohexanecarboxylate. PubChem.

- ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.

- Google Patents. US5118834A - Process for the preparation of butyl 2-phenylcyclopropanecarboxylates.

Sources

- 1. This compound (6553-81-7) for sale [vulcanchem.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound | C11H20O2 | CID 81040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. isites.info [isites.info]

- 15. researchgate.net [researchgate.net]

- 16. technoarete.org [technoarete.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. ijert.org [ijert.org]

- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Dean Stark Apparatus - Scoilnet [scoilnet.ie]

- 23. demolab.chem.wisc.edu [demolab.chem.wisc.edu]

- 24. orickmedicosarl.com [orickmedicosarl.com]

- 25. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 26. Synthesis of tert-Butyl cyclohexanecarboxylate - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of Butyl Cyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic properties of Butyl cyclohexanecarboxylate, a molecule of significant interest in organic synthesis and as a potential intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data, details rigorous experimental methodologies for property determination, and explores theoretical modeling approaches. By elucidating the causal relationships between molecular structure and thermodynamic behavior, this guide aims to equip scientists with the critical knowledge required to effectively utilize this compound in their research and development endeavors. The narrative emphasizes the practical implications of these properties in contexts such as reaction optimization, purification, and formulation, thereby bridging the gap between theoretical thermodynamics and real-world applications.

Introduction: The Significance of this compound

This compound (BCHC), with the molecular formula C₁₁H₂₀O₂, is an ester characterized by a butyl group linked to a cyclohexanecarboxylate moiety.[1][2][3] Its structure, combining a flexible alkyl chain with a cyclic aliphatic ring, imparts a unique set of physicochemical properties that make it a valuable compound in various chemical applications. In the pharmaceutical industry, understanding the thermodynamic landscape of such molecules is paramount. From influencing reaction kinetics and equilibrium in synthesis to governing solubility and stability in formulation, these properties are critical determinants of a drug candidate's journey from laboratory to clinic.

This guide delves into the core thermodynamic properties of this compound, providing both a consolidation of available data and a practical framework for its experimental determination and theoretical prediction.

Physicochemical and Thermodynamic Properties of this compound

A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application. The following table summarizes key physicochemical and thermodynamic data, distinguishing between experimentally determined and estimated values. The prevalence of estimated data highlights an opportunity for further experimental investigation to solidify our understanding of this compound.

| Property | Value | Unit | Source (Type) |

| Molecular Formula | C₁₁H₂₀O₂ | - | [1][2][3] |

| Molecular Weight | 184.28 | g/mol | [2] |

| Boiling Point (at 760 mmHg) | 220.6 (sec-butyl isomer) | °C | |

| 546.92 | K | [2] (Joback Method) | |

| Density | 0.95 (sec-butyl isomer) | g/cm³ | |

| Vapor Pressure (at 25 °C) | 0.0879 | hPa | [3] (Estimated) |

| 0.100000 (sec-butyl isomer) | mmHg | [4] (Estimated) | |

| Flash Point | 87.2 (sec-butyl isomer) | °C | |

| Enthalpy of Vaporization (ΔHvap) | 49.67 | kJ/mol | [2] (Joback Method) |

| Ideal Gas Heat Capacity (Cp,gas at 546.92 K) | 404.06 | J/mol·K | [2] (Joback Method) |

| LogP (Octanol/Water Partition Coefficient) | 3.4 | - | [3] (XLogP3-AA) |

| 2.910 | - | [2] (Crippen Method) | |

| Water Solubility (at 25 °C) | 18.52 | mg/L | [4] (Estimated) |

Experimental Determination of Thermodynamic Properties

The bedrock of thermodynamic characterization lies in robust experimental measurement. This section details the principles and step-by-step protocols for determining key properties of liquid-phase organic compounds like this compound.

Vapor Pressure Determination

The vapor pressure of a liquid is a critical parameter for distillation, purification, and assessing volatility.

-

Apparatus Setup: Assemble an ebulliometer, which consists of a boiling flask, a Cottrell pump to ensure equilibrium between the liquid and vapor phases, a condenser, and a high-precision temperature and pressure measurement system.

-

Sample Preparation: Introduce a pure sample of this compound into the boiling flask.

-

System Evacuation: Evacuate the system to a desired starting pressure.

-

Heating and Equilibration: Gently heat the sample until it boils. The Cottrell pump will lift boiling liquid and spray it over the temperature sensor, ensuring it is wetted with liquid at the boiling temperature corresponding to the system pressure.

-

Data Acquisition: Record the steady-state temperature and pressure once equilibrium is reached.

-

Iterative Measurements: Vary the system pressure and repeat steps 4 and 5 to obtain a series of vapor pressure-temperature data points.

Causality Behind Experimental Choices: Ebulliometry is chosen for its accuracy in establishing true vapor-liquid equilibrium, which is crucial for obtaining reliable vapor pressure data. The Cottrell pump is a key component that mitigates superheating and ensures the measured temperature is that of the saturated vapor.

Enthalpy of Vaporization (ΔHvap) Measurement

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into a pierced DSC pan. A pinhole in the lid allows for the vapor to escape during the experiment.

-

Experimental Program:

-

Equilibrate the sample at a sub-boiling temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the boiling point of the substance.

-

Hold at an isothermal temperature above the boiling point to ensure complete vaporization.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the boiling of the sample. Integrate the area of this peak to determine the total heat absorbed.

-

Calculation: The enthalpy of vaporization is calculated by dividing the total heat absorbed by the initial mass of the sample.

Self-Validating System: The protocol's integrity is maintained by running a baseline with an empty, pierced pan to subtract any instrumental effects. The use of a certified standard for calibration ensures the accuracy of the measured heat flow.

Heat Capacity (Cp) Determination

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.

-

Baseline Run: Perform a DSC scan with two empty crucibles to establish the baseline heat flow of the instrument over the desired temperature range.

-

Standard Run: Place a sapphire standard of known mass in the sample crucible and run the same temperature program as the baseline.

-

Sample Run: Replace the sapphire standard with a known mass of this compound and repeat the temperature program.

-

Calculation: The heat capacity of the sample is calculated at each temperature using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (mass_standard / mass_sample) * Cp_standard

Expertise in Practice: The three-step method is a standard and reliable technique that corrects for instrumental asymmetries and provides accurate heat capacity data. The choice of sapphire as a standard is due to its well-characterized and stable heat capacity over a wide temperature range.

Density Measurement

Density is a fundamental property that relates a substance's mass to its volume.

-

Instrument Calibration: Calibrate the vibrating tube densitometer with two fluids of known density (e.g., dry air and deionized water).

-

Sample Injection: Inject the this compound sample into the oscillating U-tube, ensuring no air bubbles are present.

-

Temperature Equilibration: Allow the sample to thermally equilibrate to the desired measurement temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The density is then calculated and displayed by the instrument's software.

-

Temperature Dependence: Repeat the measurement at different temperatures to determine the density as a function of temperature.

Underlying Principle: The vibrating tube densitometer operates on the principle that the natural frequency of a vibrating tube changes with the mass of the fluid it contains. This allows for highly precise and accurate density measurements with small sample volumes.

Theoretical Modeling of Thermodynamic Properties

In the absence of experimental data, or to complement it, theoretical models provide a powerful tool for estimating thermodynamic properties.

The Joback Method: A Group Contribution Approach

The Joback method is a group-contribution method used to predict various thermodynamic properties based on the molecular structure of a compound. It decomposes the molecule into functional groups, and the property of interest is calculated by summing the contributions of each group.

For this compound, the relevant functional groups would include:

-

-CH3 (methyl group)

-

-CH2- (methylene group)

-

>CH- (methine group in the ring)

-

-COO- (ester group)

The general equation for a property P is: P = f(Σ Gi) where Gi is the contribution of the i-th group.

Insight from Experience: While the Joback method is a valuable tool for initial estimations, its accuracy can be limited, especially for complex molecules or properties that are sensitive to intermolecular interactions. It assumes no interactions between the functional groups, which is a simplification.

UNIFAC Model for Phase Equilibria

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. This is particularly useful for modeling phase equilibria, such as vapor-liquid equilibrium (VLE), which is essential for designing and optimizing distillation processes.

The UNIFAC method calculates the activity coefficient (γ) as the sum of a combinatorial part (γC), which accounts for differences in molecular size and shape, and a residual part (γR), which accounts for energetic interactions between functional groups.

ln(γi) = ln(γiC) + ln(γiR)

Authoritative Grounding: The UNIFAC model is widely used in chemical engineering for process simulation and design. Its parameters for various functional groups have been extensively compiled and validated against experimental data.

Applications in Pharmaceutical Research and Development

The thermodynamic properties of this compound are not merely academic data points; they have profound implications for its practical application in the pharmaceutical industry.

Role in Organic Synthesis

-

Protecting Group: The tert-butyl isomer of cyclohexanecarboxylate can be used as a protecting group for carboxylic acids during multi-step syntheses. Its thermodynamic stability under various reaction conditions, followed by its controlled removal, is a key advantage.

-

Solvent Selection: The boiling point and polarity of this compound influence its suitability as a solvent for certain reactions. A moderately high boiling point can be advantageous for reactions requiring elevated temperatures.

-

Reaction Optimization: Knowledge of the enthalpy of reaction and heat capacity is crucial for safe and efficient scale-up of synthetic processes. It allows for proper thermal management to control reaction rates and prevent thermal runaways.

Implications for Drug Formulation and Delivery

-

Solubility and Dissolution: The thermodynamic property of solubility is a critical factor in drug formulation. The relatively low estimated water solubility of this compound suggests that if it were part of an active pharmaceutical ingredient (API), formulation strategies to enhance its dissolution rate would be necessary for oral delivery.

-

Prodrug Design: Esters are commonly used as promoieties in prodrug design to improve the lipophilicity and membrane permeability of polar parent drugs. The thermodynamic properties of the ester, such as its partitioning behavior (LogP), directly impact its ability to cross biological membranes. An optimal balance between lipophilicity and aqueous solubility is crucial for successful prodrug design.

-

Stability: The thermodynamic stability of the ester bond in this compound is important for the shelf-life of any potential drug substance or product. Understanding its susceptibility to hydrolysis under different pH and temperature conditions is essential.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

Caption: A simplified workflow for the experimental determination and application of the thermodynamic properties of this compound.

Relationship between Thermodynamic Properties and Pharmaceutical Applications

Caption: A conceptual diagram illustrating the influence of key thermodynamic properties on various stages of pharmaceutical research and development.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of this compound, emphasizing their critical role in scientific research and pharmaceutical development. While a body of estimated data exists, there is a clear need for more comprehensive experimental studies to fully characterize this compound. The detailed experimental protocols and discussion of theoretical models presented herein offer a robust framework for researchers to either generate new data or make informed predictions. Ultimately, a thorough understanding of the thermodynamic landscape of molecules like this compound is indispensable for accelerating the development of new chemical entities and their successful translation into valuable products.

References

- PubChem. This compound.

- Cheméo. Cyclohexanecarboxylic acid, butyl ester. [Link]

- TGSC Information System.

- The Good Scents Company.

- Impact of Poly(Ester Amide) Structure on Properties and Drug Delivery for Prostate Cancer Therapy. PMC - PubMed Central. [Link]

- PubChem. Tert-butyl cyclohexanecarboxylate.

- Impact of Ester Promoieties on Transdermal Delivery of Ketorolac. PubMed. [Link]

Sources

Section 1: Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Laboratory Handling of Butyl Cyclohexanecarboxylate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, the following sections detail the compound's properties, potential hazards, and the necessary control measures to ensure a safe working environment. The causality behind each recommendation is explained to foster a deeper understanding of laboratory safety principles.

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound (CAS No. 6553-81-7) is an ester characterized by a cyclohexane ring linked to a carboxylate group with a butyl chain.[1][2] Its physical and chemical characteristics are pivotal in determining appropriate storage, handling, and emergency procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6553-81-7 | [1][2] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.27 g/mol | [1][2] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 220.6°C @ 760 mmHg (est.) | [1][4] |

| Flash Point | 87.2°C (189.0°F) (est.) | [1][4] |

| Density | 0.95 g/cm³ | [1] |

| Water Solubility | 18.52 mg/L @ 25°C (est.) | [4] |

| Vapor Pressure | 0.1 mmHg @ 25°C (est.) | [4] |

The compound's high boiling point and low vapor pressure suggest it is not highly volatile at room temperature.[1][4] However, its flash point classifies it as a combustible liquid, necessitating precautions against ignition sources.[1][3][4]

Section 2: Hazard Identification and Proactive Risk Assessment

While specific GHS classification for this compound is not consistently reported, data from structurally related compounds, such as other esters and cyclohexanecarboxylate derivatives, indicate potential hazards. Tert-butyl cyclohexanecarboxylate, an isomer, is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5] Similar warnings for skin and eye irritation are noted for related carboxylic acid compounds.[6][7][8]

Given this information, a cautious approach is warranted. It is prudent to treat this compound as a substance that may cause skin, eye, and respiratory irritation. A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.

Logical Workflow for Risk Assessment

The following diagram outlines a self-validating system for assessing and mitigating risks associated with this compound.

Caption: Risk assessment workflow before handling this compound.

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

To minimize exposure, laboratories must implement a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes more effective, system-wide solutions over reliance on individual protective equipment.

Engineering Controls

These are the first line of defense, designed to remove the hazard at the source.

-

Chemical Fume Hood: All dispensing and handling of this compound should be performed inside a certified chemical fume hood. This is crucial to prevent the inhalation of any aerosols or vapors that may be generated, especially if the substance is heated.

-

Local Exhaust Ventilation: For procedures where a full fume hood is not feasible, a local exhaust system (e.g., a snorkel) must be positioned at the point of potential vapor release.[6]

-

Safety Showers and Eyewash Stations: Ensure that a compliant and regularly tested safety shower and eyewash station are readily accessible in the immediate work area.[9][10]

Administrative Controls

These are work policies and procedures that reduce exposure risk.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for this compound must be written and approved. This document should cover all aspects of handling, from receipt to disposal.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP before they are permitted to work with the compound.[11]

-

Restricted Access: Designate specific areas within the lab for the storage and handling of this chemical.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12] Do not eat, drink, or smoke in areas where chemicals are handled.[3][11]

Protocol for Dispensing this compound

-

Preparation: Don all required PPE as specified in the following section. Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place the stock container of this compound and the receiving vessel securely in the center of the fume hood work area.

-

Grounding: If transferring large quantities from a metal container, ensure both the source and receiving containers are grounded to prevent static discharge, a potential ignition source.[11]

-

Transfer: Slowly and carefully pour the required amount of liquid, minimizing splashing. Use a funnel for transfers into narrow-mouthed containers.

-

Closure: Securely cap both the stock and receiving containers immediately after the transfer is complete.

-

Decontamination: Wipe down any external surfaces of the containers and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

-

Waste: Dispose of all contaminated wipes and disposable materials in a designated hazardous waste container.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It is essential but should not be used as a substitute for engineering and administrative controls.[13]

Table 2: Recommended PPE for Handling this compound

| Protection Type | Specification | Rationale and Source |

| Hand Protection | Nitrile or Butyl rubber gloves. | Provides protection against splashes of organic esters.[14][15] Inspect gloves for integrity before each use.[16] |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes that can cause serious eye irritation.[17][18] Standard safety glasses are insufficient. |

| Skin/Body Protection | Flame-resistant laboratory coat. | A lab coat protects the skin on the arms and body from accidental contact.[10] Ensure it is fully buttoned. |

| Respiratory Protection | Not required under normal use with proper engineering controls. | If engineering controls fail or for large-scale emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13] |

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Protocol

-

Container: Store in a tightly closed, properly labeled container.[9]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[3]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3]

-

Incompatibilities: Segregate from strong oxidizing agents and bases.[9]

Waste Disposal Protocol

-

Collection: Collect all waste this compound and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal: Dispose of the waste through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][12]

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is vital.

Spill Response

The appropriate response depends on the scale of the spill. For any large spill, evacuate the area and contact the EHS emergency line.

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Protocol (Small, Contained Spill):

-

Alert: Immediately alert others in the vicinity.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Absorb: Cover the spill with an inert absorbent material like sand or a commercial sorbent.[19]

-

Collect: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

-

Clean: Clean the spill area with soap and water.

-

Dispose: Seal and label the waste container for pickup by EHS.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek prompt medical attention.[10][20]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and water for at least 15 minutes.[20] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[20]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and drink plenty of water.[3] Seek immediate medical attention.[20]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][10]

-

Hazards: Thermal decomposition can produce hazardous gases like carbon monoxide and carbon dioxide.[9][10] Containers may explode when heated.[19]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10]

References

- This compound - 6553-81-7 - Vulcanchem. Vulcanchem.

- Butyl cyclohex-3-ene-1-carboxylate | C11H18O2 | CID 3015950 - PubChem.

- This compound | C11H20O2 | CID 81040 - PubChem.

- sec-butyl cyclohexane carboxylate, 6553-82-8 - The Good Scents Company. The Good Scents Company. [Link]

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. The National Institute for Occupational Safety and Health (NIOSH). [Link]

- Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271 - PubChem.

- Cyclohexanone - Chemius. Chemius. [Link]

- 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem.

- Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

- Protective Equipment | Plant Protection - Albert Kerbl GmbH. Albert Kerbl GmbH. [Link]

- Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- - Substance Details - EPA. U.S. Environmental Protection Agency. [Link]

- Personal Protective Equipment (PPE). University of Tennessee Knoxville. [Link]

- 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem.

- Cyclohexanecarboxylic acid, butyl ester - Cheméo. Cheméo. [Link]

Sources

- 1. This compound (6553-81-7) for sale [vulcanchem.com]

- 2. This compound | C11H20O2 | CID 81040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sec-butyl cyclohexane carboxylate, 6553-82-8 [thegoodscentscompany.com]

- 5. Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Mobile [my.chemius.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 14. ehs.utk.edu [ehs.utk.edu]

- 15. safetyware.com [safetyware.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.ie [fishersci.ie]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Butyl Cyclohexanecarboxylate

This guide provides a comprehensive technical overview of the safety, handling, and physicochemical properties of Butyl cyclohexanecarboxylate, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identification and Physicochemical Properties

This compound is an ester characterized by a butyl group attached to a cyclohexanecarboxylate moiety. Its properties can vary slightly depending on the isomer of the butyl group (n-butyl, sec-butyl, tert-butyl). This guide will focus on the n-butyl isomer unless otherwise specified.

Table 1: Chemical Identifiers for n-Butyl cyclohexanecarboxylate

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 6553-81-7 | [1][3][4] |

| Molecular Formula | C11H20O2 | [1][3][4] |

| Molecular Weight | 184.27 g/mol | [1][5] |

| SMILES | CCCCOC(=O)C1CCCCC1 | [1][4] |

| InChIKey | IPGMIYAOWRJGBE-UHFFFAOYSA-N | [1][3] |